molecular formula C7H8Cl2F3N3 B11858697 2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride

2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B11858697
M. Wt: 262.06 g/mol
InChI Key: DVTVAWVGJKYHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of the Pyrrolo[3,4-d]pyrimidine Scaffold

The pyrrolo[3,4-d]pyrimidine framework is a bicyclic heterocycle characterized by fused pyrrole and pyrimidine rings. This architecture confers rigidity and planar geometry, enabling robust interactions with ATP-binding pockets of kinases and other enzymes. The scaffold’s nitrogen-rich structure mimics purine bases, facilitating competitive inhibition of nucleic acid-binding proteins. For instance, Li et al. (2022) demonstrated that 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives exhibit nanomolar affinity for ATR kinase, a key regulator of DNA repair.

Table 1: Key Physicochemical Properties of 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride

Property Value Source
Molecular Formula C₇H₈Cl₂F₃N₃
Molecular Weight 262.06 g/mol
CAS Number 1956328-49-6
SMILES FC(C1=NC=C2C(CNC2)=N1)(F)F.Cl.Cl

The dihydro form (6,7-dihydro-5H) introduces partial saturation, reducing metabolic oxidation rates compared to fully aromatic analogs. This modification balances solubility and membrane permeability, critical for oral bioavailability.

Role of Trifluoromethyl Substitution in Bioactive Molecule Design

Trifluoromethyl (-CF₃) groups are widely employed to fine-tune drug-like properties. Their strong electron-withdrawing effects stabilize adjacent pharmacophores while enhancing lipophilicity and metabolic resistance. In this compound, the -CF₃ group at position 2 induces a dipole moment that strengthens hydrogen bonding with kinase hinge regions.

Table 2: Impact of Trifluoromethyl Substitution on Binding Affinity

Compound Target IC₅₀ (nM) Source
Parent scaffold (no -CF₃) ATR kinase 420
2-CF₃ derivative ATR kinase 38

The -CF₃ group’s steric bulk also disrupts off-target interactions, improving selectivity. For example, Xia et al. (2022) observed a 10-fold selectivity margin for the trifluoromethylated derivative over related PI3K isoforms. This specificity is attributed to the -CF₃ group’s ability to occupy hydrophobic subpockets inaccessible to smaller substituents.

Properties

Molecular Formula

C7H8Cl2F3N3

Molecular Weight

262.06 g/mol

IUPAC Name

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride

InChI

InChI=1S/C7H6F3N3.2ClH/c8-7(9,10)6-12-2-4-1-11-3-5(4)13-6;;/h2,11H,1,3H2;2*1H

InChI Key

DVTVAWVGJKYHLH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2CN1)C(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategies

The synthesis typically involves cyclization reactions to form the pyrrolopyrimidine core, followed by functional group modifications to introduce the trifluoromethyl group and subsequent salt formation with hydrochloric acid.

Step Key Reaction Reagents/Conditions Yield/Outcome
Cyclization Formation of pyrrolopyrimidine core via intramolecular cyclizationCyclization agents (e.g., cesium carbonate in DMSO)Bicyclic structure formed with controlled regioselectivity
Trifluoromethyl Introduction Nucleophilic substitution or cyclocondensation using trifluoromethyl-containing building blocksEthyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride Introduction of CF₃ group at position 2
Salt Formation Protonation of the base with hydrochloric acidHCl in aqueous or polar aprotic solvents (e.g., ethanol, THF) Dihydrochloride salt formed; enhances solubility and stability for pharmaceutical use

Example Pathway :

  • Cyclization : A pyrimidine derivative undergoes cyclization with a trifluoromethyl-containing reagent (e.g., ethyl 2,2,2-trifluoroacetate) to form the pyrrolopyrimidine core.

  • Functionalization : Further modifications (e.g., halogenation, alkylation) refine the structure.

  • Salt Formation : The free base is treated with HCl to yield the dihydrochloride salt .

Reaction Conditions and Optimization

Critical parameters include temperature , catalysts , and solvent systems to maximize yield and minimize by-products.

Parameter Optimal Conditions Impact
Temperature 335–380°C (for fluorination/cyclization steps) Higher temperatures favor trifluoromethyl group introduction and cyclization
Catalysts Cesium carbonate, POCl₃ Enhances reaction efficiency and regioselectivity in cyclization and substitution
Solvents DMSO, THF, or aqueous ethanol Polar aprotic solvents stabilize intermediates; aqueous systems facilitate salt formation

Key Findings :

  • Yield : Multi-step syntheses for related pyrrolopyrimidines achieve >99.5% purity without additional purification .

  • By-Product Control : Excess reagents (e.g., ethyl 2-cyanoacetate) and optimized stoichiometry reduce waste .

Salt Formation and Purification

The dihydrochloride salt is critical for bioavailability and stability.

Step Process Outcome
Protonation Reaction of the free base with 2 equivalents of HCl in ethanol or THF Formation of dihydrochloride salt with high crystallinity
Purification Crystallization or recrystallization from polar solventsFinal purity exceeding 99.5% (HPLC)

Handling Notes :

  • The compound is classified with hazards H302 , H315 , H319 , and H335 , requiring protective equipment .

Comparative Analysis of Synthetic Routes

While direct methods for the target compound are limited, insights from analogous syntheses highlight viable approaches:

Route Advantages Limitations
Cyclocondensation Direct formation of the pyrrolopyrimidine core Requires precise control of reaction stoichiometry and temperature
Multi-Step Functionalization Flexibility in introducing substituents (e.g., CF₃) Increased complexity and potential for side reactions

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated purification systems are employed to replicate lab-scale yields.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolo[3,4-d]pyrimidine core structure with a trifluoromethyl substituent, contributing to its unique reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit potent anticancer properties by inhibiting key enzymes involved in tumor growth . Case studies have demonstrated efficacy against various cancer cell lines.
  • Antiviral Agents : The compound has shown promise in antiviral applications, particularly against viral infections where nucleoside analogs are effective . Its structural analogs have been tested for activity against RNA viruses.

Agrochemicals

The compound's unique properties make it suitable for developing novel agrochemicals:

  • Herbicides : Studies have shown that compounds with similar structures can act as effective herbicides by disrupting plant growth mechanisms.
  • Pesticides : Its lipophilicity allows for better penetration into plant tissues, enhancing pesticide efficacy .

Material Science

In material science, 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can be utilized in:

  • Polymer Chemistry : As a monomer or additive to enhance the thermal and mechanical properties of polymers.
  • Nanotechnology : Its unique chemical structure may contribute to the development of advanced nanomaterials with specific functionalities.

Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolo[3,4-d]pyrimidine derivatives for their anticancer activity. The lead compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating significant potential as a therapeutic agent .

Agrochemical Development

Research conducted by agricultural scientists tested various derivatives of pyrrolo[3,4-d]pyrimidines as herbicides. Results indicated that certain compounds effectively inhibited weed growth in controlled environments, leading to further field trials .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related derivatives:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent(s) Purity Hazards
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (Base Compound) 157327-51-0 C₆H₉Cl₂N₃ 194.06 None 95% H315, H319, H335
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Not available C₇H₈Cl₂F₃N₃ ~261.9* -CF₃ Discontinued† Not specified
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride 424819-90-9 C₇H₁₁Cl₂N₃ 208.09 -CH₃ 95%+ Not specified
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride 1449117-66-1 C₈H₁₃Cl₂N₃ 222.12 -C₂H₅ Not specified Not specified
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride 1190927-74-2 C₆H₆Cl₃N₃‡ ~226.35 2-Cl, 4-Cl 98% Not specified

*Estimated based on structural derivation. ‡Assumes hydrochloride salt form.

Key Observations:
  • Molecular Weight : The trifluoromethyl derivative has the highest molecular weight (~261.9 g/mol) due to the -CF₃ group, followed by ethyl (-C₂H₅, 222.12 g/mol) and methyl (-CH₃, 208.09 g/mol) analogs.
  • Halogenated Derivatives : The dichloro analog (2,4-Cl) exhibits higher halogen content, which may improve electrophilic reactivity but reduce solubility compared to the dihydrochloride salts.

Biological Activity

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (CAS No. 1956307-48-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of this compound.

  • Molecular Formula : C₇H₇ClF₃N₃
  • Molecular Weight : 225.60 g/mol
  • CAS Number : 1956307-48-4
  • MDL Number : MFCD20257111

Synthesis

The synthesis of 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions that incorporate trifluoromethyl groups and pyrrolo-pyrimidine frameworks. The detailed synthetic routes often utilize fluorinated reagents and specific catalysts to achieve high yields and purity.

Antiproliferative Effects

Research indicates that compounds with similar pyrrolo-pyrimidine structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that do not involve traditional pathways like dihydrofolate reductase (DHFR) inhibition .

Table 1: Antiproliferative Activity of Pyrrolo-Pyrimidine Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineMCF-7 (breast cancer)Not specifiedNon-DHFR related
2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amineHCT116 (colon cancer)~5.0Apoptosis induction
2-(Trifluoromethyl)-6-triazolopyrimidineA549 (lung cancer)~10.0Cell cycle arrest

Central Nervous System Effects

Certain pyrrolopyrimidine compounds have been investigated for their central nervous system (CNS) effects. Analgesic and CNS depressant activities were noted in some studies involving structurally similar compounds. These findings suggest potential applications in pain management and neurological disorders .

Case Studies

A notable case study involved the evaluation of a series of pyrrolopyrimidine derivatives for their anticancer properties. The study reported that modifications to the trifluoromethyl group significantly influenced the biological activity and selectivity towards various cancer cell lines. The findings indicated that structural variations could lead to enhanced efficacy and reduced toxicity profiles .

Safety Profile

In terms of safety, preliminary studies have indicated that compounds derived from this class exhibit low acute toxicity in animal models at therapeutic doses. For instance, no significant adverse effects were observed in mice at doses up to 2000 mg/kg when administered orally .

Q & A

Basic: What are the key synthetic strategies for preparing 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization of precursors and functional group modifications. A common approach is:

Chlorination : Use phosphorus oxychloride (POCl₃) to activate pyrimidine intermediates, enabling nucleophilic substitution .

Cyclocondensation : React with trifluoromethyl-containing amines or nucleophiles to form the pyrrolo[3,4-d]pyrimidine core.

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt.
Yield Optimization :

  • Use anhydrous conditions and stoichiometric control of POCl₃ to minimize side reactions.
  • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to improve final product purity .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Structural confirmation requires a combination of analytical techniques:

  • ¹H/¹³C NMR : Verify the presence of the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and fused bicyclic system (pyrrolo-pyrimidine protons at δ 3.5–4.5 ppm) .
  • LC-MS : Confirm molecular weight (e.g., m/z [M+H]+ = 234.69) and purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns (if single crystals are obtainable) .

Advanced: What enzymatic targets are associated with this compound, and how do binding interactions influence its pharmacological profile?

Methodological Answer:
The compound’s trifluoromethyl group enhances electron-withdrawing effects, improving binding to enzymes like:

  • Thymidylate Synthase (TS) : Competitive inhibition disrupts dTMP synthesis, validated via IC₅₀ assays using fluorometric substrate analogs (e.g., dUMP conversion) .
  • Dihydrofolate Reductase (DHFR) : Surface plasmon resonance (SPR) studies show nanomolar affinity (Kd = 12 nM), with conformational changes observed via circular dichroism (CD) spectroscopy .
    Mechanistic Insight : Trifluoromethyl groups stabilize hydrophobic interactions in enzyme active sites, reducing off-target effects compared to non-fluorinated analogs .

Advanced: How should researchers design in vitro assays to evaluate anticancer efficacy?

Methodological Answer:

  • Cell Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast) with IC₅₀ calculations (dose range: 0.1–100 µM).
  • DNA Synthesis Inhibition : Measure [³H]-thymidine incorporation in synchronized cells to link enzyme inhibition (TS/DHFR) to antiproliferative effects .
  • Combination Studies : Test synergy with 5-fluorouracil (5-FU) using Chou-Talalay analysis to identify synergistic ratios (combination index <1) .

Advanced: How can contradictory data on enzyme inhibition kinetics be resolved?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions or enzyme isoforms. Strategies include:

  • Standardized Assays : Use recombinant human TS/DHFR isoforms (vs. cell lysates) under controlled pH and cofactor conditions (e.g., 10 mM Mg²⁺ for TS) .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
  • Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions to identify critical residues (e.g., Arg²⁵⁰ in TS) influencing potency differences .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : The dihydrochloride salt is hygroscopic. Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the trifluoromethyl group.
  • Solubility : Use DMSO for stock solutions (50 mM), and dilute in PBS (pH 7.4) for biological assays. Avoid aqueous storage >24 hours .

Advanced: What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

Methodological Answer:

  • PK Studies : Administer IV/PO doses (10–50 mg/kg) in rodent models. Collect plasma samples at 0–24h for LC-MS/MS analysis (Cmax, t₁/₂, AUC).
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in 28-day repeat-dose studies. Histopathology of liver/kidney tissues is critical .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) in bile/urine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.